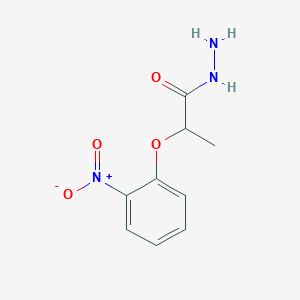

2-(2-Nitrophenoxy)propanohydrazide

Descripción

2-(2-Nitrophenoxy)propanohydrazide is a hydrazide derivative characterized by a nitro group (-NO₂) at the ortho position of the phenoxy moiety and a propanohydrazide backbone. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a precursor for synthesizing bioactive heterocycles, such as pyrazolines and pyrroles, due to its reactive hydrazide group . Its molecular formula is C₉H₁₀N₃O₄, with a molecular weight of 239.20 g/mol. The nitro group enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking in crystal structures .

Propiedades

IUPAC Name |

2-(2-nitrophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-5-3-2-4-7(8)12(14)15/h2-6H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTJQQGNSJAFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396529 | |

| Record name | 2-(2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203741-59-7 | |

| Record name | 2-(2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)propanohydrazide typically involves the reaction of 2-nitrophenol with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis may also include purification steps to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-aminophenoxy)propanohydrazide .

Aplicaciones Científicas De Investigación

2-(2-Nitrophenoxy)propanohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenoxy)propanohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Nitrophenoxy)propanohydrazide, highlighting variations in substituents and their physicochemical or biological implications:

Substituent Effects on Reactivity and Bioactivity

- Nitro Group (-NO₂): In this compound, the nitro group induces a planar conformation in the phenoxy ring, facilitating π-π stacking in crystals. However, it reduces nucleophilicity of the hydrazide group compared to chloro or methoxy analogs .

- Chloro Group (-Cl): Chloro-substituted derivatives (e.g., 2-(4-Chlorophenoxy)propanehydrazide) exhibit higher antimicrobial activity due to increased membrane permeability .

- Methoxy Group (-OCH₃): Methoxy substituents enhance solubility in polar solvents and stabilize hydrogen-bonded networks, as seen in 2-(3-Methoxyphenoxy)propanohydrazide .

Crystallographic and Hydrogen-Bonding Trends

- This compound: Forms dimers via N-H···O hydrogen bonds, with a dihedral angle of 86.99° between aromatic rings .

- N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide: Exhibits a 65.24° dihedral angle between naphthyl and chlorophenyl groups, stabilized by C-H···O and C-H···N interactions .

Pharmacological Potential

- Anti-inflammatory Activity : The nitro derivative shows moderate activity compared to ibuprofen-derived hydrazides, which exhibit stronger COX-2 selectivity .

- Antimicrobial Activity : Chloro-substituted analogs demonstrate superior efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) due to enhanced lipophilicity .

Actividad Biológica

2-(2-Nitrophenoxy)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₉H₁₀N₄O₃

- Molecular Weight : 210.20 g/mol

The presence of the nitro group (-NO₂) is significant as it often enhances the biological activity of compounds through various mechanisms, including redox reactions that can induce cellular toxicity in microorganisms and cancer cells .

Anticancer Properties

Research indicates that compounds containing nitro groups exhibit promising anticancer activity. For instance, studies have shown that derivatives of hydrazones and isatin, which share structural similarities with this compound, demonstrate significant cytotoxic effects against various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29) cells. The MTT assay results suggest that these compounds can inhibit cell proliferation effectively .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Hydrazone A | A375 | 15.0 | Moderate |

| Hydrazone B | HT-29 | 5.0 | High |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The nitro group in this compound contributes to its antimicrobial properties. Nitro compounds are known for their ability to induce oxidative stress in microbial cells, leading to cell death. This mechanism has been observed in various studies focusing on nitro-substituted compounds targeting pathogens such as H. pylori and M. tuberculosis .

Table 2: Antimicrobial Efficacy of Nitro Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitro Compound X | H. pylori | 8 µg/mL |

| Nitro Compound Y | M. tuberculosis | 16 µg/mL |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions that disrupt cellular processes in both microbial and cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor metabolism and microbial survival.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its efficacy.

Case Studies

Recent studies have focused on synthesizing new derivatives based on the structure of this compound to improve its biological activity:

- Study A : Investigated a series of hydrazone derivatives for their anticancer properties, revealing that modifications to the nitro group significantly influenced cytotoxicity against HT-29 cells.

- Study B : Explored the antimicrobial effects of nitro-containing compounds against resistant strains of bacteria, demonstrating that structural variations can enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.